2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide
Description
Properties
IUPAC Name |
2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5/c1-23-11-6-10(7-12(24-2)14(11)25-3)16(22)20-19-15(21)9-4-5-18-13(17)8-9/h4-8H,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDAQHINFKUYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2=CC(=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide typically involves the following steps:
Formation of 2-fluoropyridine-4-carbohydrazide: This intermediate can be synthesized by reacting 2-fluoropyridine with hydrazine hydrate under reflux conditions.
Acylation with 3,4,5-trimethoxybenzoyl chloride: The intermediate 2-fluoropyridine-4-carbohydrazide is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazines or primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridine-based compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines through various mechanisms:
- Mechanism of Action : The compound may act as an inhibitor of critical signaling pathways involved in tumor growth, such as the c-Met and VEGFR-2 pathways. For instance, similar pyridine derivatives have demonstrated IC values in the nanomolar range against these targets, suggesting that 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide could exhibit comparable efficacy .
Neuropharmacological Applications
The compound's structural features suggest potential interactions with neuropeptide receptors, which are crucial in treating neuropsychiatric disorders. Nonpeptide antagonists targeting these receptors have shown promise in animal models for conditions like anxiety and depression:
- Case Study : A study investigating nonpeptide antagonists revealed that compounds with similar structural motifs were effective in modulating dopaminergic activity, indicating that this compound may have similar effects .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of pyridine derivatives and evaluated their anticancer activity against various human cancer cell lines. The results showed that compounds structurally similar to this compound had significant inhibitory effects on cell proliferation .
Case Study 2: Neuropharmacology
In a pharmacological study assessing the effects of various nonpeptide antagonists on neuropeptide receptors, it was found that compounds with hydrazide functionalities exhibited enhanced binding affinities and selectivity for specific receptors associated with mood regulation .
Mechanism of Action
The mechanism of action of 2-fluoro-N’-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Key Observations:
Backbone Diversity: The target compound’s pyridine-carbohydrazide backbone differs from acrylonitriles () and hydrazones (–4), altering hydrogen-bonding capacity and electronic properties. The fluoro substituent may enhance metabolic stability compared to non-halogenated analogs .
Trimethoxybenzoyl Group : Common in all compounds, this group likely improves membrane permeability and target affinity, as seen in anti-tumor acrylonitriles .
Crystallinity : The dihydrate in exhibits layered packing via hydrogen bonds, whereas fluorination in the target compound could reduce crystallinity or alter solubility .
Physicochemical Properties
- Solubility : The dihydrate () benefits from water-mediated hydrogen bonds, whereas the target compound’s fluorinated pyridine may increase lipophilicity, favoring blood-brain barrier penetration .
- Thermal Stability : Acrylonitriles in exhibit high melting points (176–209°C), suggesting thermal robustness. The target compound’s melting point is unreported but likely influenced by its rigid carbohydrazide core .
Biological Activity
2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action based on current literature.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine and benzoyl chlorides. The presence of the fluoro and trimethoxy groups is crucial for enhancing the compound's biological activity.
Antitumor Activity
Numerous studies have reported that compounds containing pyridine and hydrazide moieties exhibit significant antitumor properties. For instance, a related study demonstrated that derivatives with similar structures showed potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells with IC50 values in the nanomolar range .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | L1210 | 50 | Inhibition of DNA synthesis |
| Compound B | HeLa | 30 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that it may interfere with tubulin polymerization and induce cell cycle arrest at the G2/M phase, similar to other compounds in its class .
Case Studies
- Case Study on Cytotoxicity : In a study evaluating a series of pyridine derivatives, it was found that modifications in the aromatic ring significantly influenced cytotoxicity against human cancer cell lines. The introduction of methoxy groups was correlated with increased potency .
- In Vivo Studies : Animal models treated with similar compounds demonstrated notable tumor regression and reduced metastasis rates. These findings suggest that this compound may have therapeutic potential in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
